2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of quinoline carboxylic acids This compound is characterized by the presence of a benzodioxole ring fused to a quinoline structure, with additional methyl groups at the 7th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 7,8-dimethylquinoline-4-carboxylic acid under acidic conditions. The reaction is often facilitated by catalysts such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a dihydroquinoline structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of COX enzymes is achieved through competitive binding at the active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: Another benzodioxole derivative with different functional groups and applications.
N-{4-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL}QUINOLINE-3-CARBOXAMIDE: A compound with a similar quinoline structure but different substituents, used as an HDAC inhibitor.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzodioxole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-3-5-13-14(19(21)22)8-15(20-18(13)11(10)2)12-4-6-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVZSKHKRBBXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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